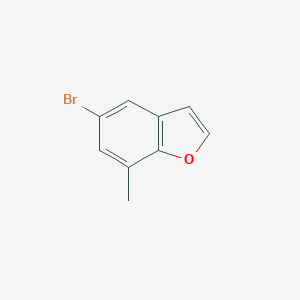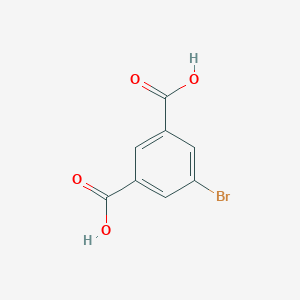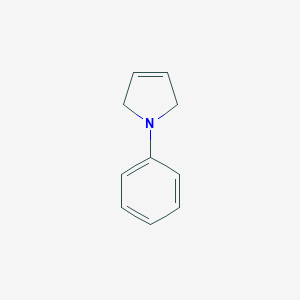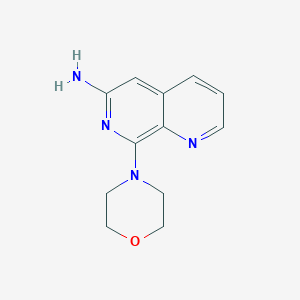
5-溴-7-甲基苯并呋喃
描述
5-Bromo-7-methylbenzofuran is a chemical compound with the molecular formula C9H7BrO . It has an average mass of 211.055 Da and a monoisotopic mass of 209.968018 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-7-methylbenzofuran consists of a benzofuran core with a bromine atom at the 5th position and a methyl group at the 7th position . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 255.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Physical And Chemical Properties Analysis
5-Bromo-7-methylbenzofuran has several notable physical and chemical properties. It has an enthalpy of vaporization of 47.3±3.0 kJ/mol and a flash point of 108.5±21.8 °C . The compound has a molar refractivity of 48.9±0.3 cm3, and it does not have any freely rotating bonds . It has an ACD/LogP of 3.90 and an ACD/LogD (pH 7.4) of 3.74 .科学研究应用
合成和抗微生物应用
5-溴-7-甲基苯并呋喃衍生物已被广泛研究其抗微生物特性。Abdel‐Aziz、Mekawey和Dawood(2009)的研究展示了新型2-取代-3-甲基苯并呋喃衍生物的合成,并评估了它们对各种真菌和细菌的有效性。同样,Siddiqui(2013)探索了卤代2,4-二氧丁酸酯衍生物在合成氮杂环时的应用,展示了它们潜在的抗微生物活性。这些研究表明了该化合物在开发新型抗微生物剂方面的相关性(Abdel‐Aziz,Mekawey和Dawood,2009); (Siddiqui, 2013)。
化学合成和表征
该化合物还是各种化学合成中的关键中间体。Sanjeeva等人(2021)描述了从5-溴苯并呋喃-2-羧酸合成2-(叠氮甲基)-5-溴苯并呋喃的过程,展示了它在制备新型1H-1,2,3-三唑中的实用性。这突显了5-溴-7-甲基苯并呋喃在有机合成和新化学实体的创造中的多功能性(Sanjeeva, Rao, Prasad, & Ramana, 2021)。
光学性质和分子重排研究
5-溴-7-甲基苯并呋喃衍生物也已被研究其光学性质和分子重排。Jiang等人(2012)从6-甲氧基-3-甲基苯并呋喃-2-羧酸合成了新型噁二唑衍生物,研究了它们的紫外-可见吸收和荧光特性。这些发现有助于我们了解苯并呋喃衍生物的光学行为及其在材料科学中的潜在应用(Jiang, Liu, Lv, & Zhao, 2012)。
作用机制
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities . The specific targets can vary depending on the exact structure of the derivative and the biological context in which it is applied.
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The exact effects of 5-Bromo-7-methylbenzofuran would depend on its specific targets and mode of action.
属性
IUPAC Name |
5-bromo-7-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSCPARNNVMYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)





![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)




